
2-isopropyl-1-(4-nitrophenyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or use in scientific, medical, or industrial contexts.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reagents, and conditions required for the reaction. The yield and purity of the product would also be discussed.Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes. This could include its reactivity with various reagents, its behavior under different conditions, and the products it forms.Physical And Chemical Properties Analysis
This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. Its chemical properties, such as its acidity or basicity, might also be studied.Scientific Research Applications
Antimicrobial Applications
- Imidazole compounds exhibit potent antimicrobial activities. Specific derivatives of imidazole, synthesized through reactions with bromine in the presence of acetic acid, have been shown to be effective against microbial agents like Candida albicans. This indicates the potential of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in antimicrobial applications (Narwal et al., 2012).
Corrosion Inhibition
- Imidazole derivatives are known for their corrosion inhibition properties. Studies have shown that certain imidazole derivatives, such as 2-(4-nitrophenyl)-4,5-diphenyl-imidazole, demonstrate significant corrosion inhibition efficiency on materials like J55 steel in corrosive environments. These findings highlight the industrial applications of imidazole compounds in protecting materials against corrosion (Singh et al., 2017).
Biodegradability and Environmental Impact
- Understanding the biodegradability of imidazole derivatives is crucial for assessing their environmental impact. Studies on the docking behavior of various imidazole derivatives, including 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole, with enzymes like urocanase and formiminoglutamase, provide insights into their biodegradability nature. This research is instrumental in predicting the environmental footprint of these compounds (Veeraragavan et al., 2017).
Organic Precursor for Nanoparticles
- Imidazole derivatives can serve as organic precursors for the synthesis of nanoparticles. For instance, certain imidazole derivatives have been used as precursors for zinc oxide nanoparticles, indicating the potential of 2-isopropyl-1-(4-nitrophenyl)-1H-imidazole in nanotechnology and material science applications (Padhy et al., 2010).
Spectroscopic Studies
- Spectroscopic studies are crucial for understanding the chemical properties and interactions of imidazole derivatives. Research into the electrochemical reduction and interaction with surfactants of compounds like 2-(4-nitrophenyl)-1H-benzo[d]imidazole sheds light on their chemical behavior and potential applications in various fields (Datta et al., 2016).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and environmental impact. Information on how to handle and store the compound safely would also be included.
Future Directions
This would involve a discussion of potential future research directions. This could include potential applications of the compound, or ways in which its synthesis or properties could be improved.
I hope this general outline is helpful. For a more specific analysis, I would need more detailed information on the compound . If you have any other questions or need further clarification, feel free to ask!
properties
IUPAC Name |
1-(4-nitrophenyl)-2-propan-2-ylimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-9(2)12-13-7-8-14(12)10-3-5-11(6-4-10)15(16)17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXFONXFOUFRTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CN1C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601235725 |
Source


|
| Record name | 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-isopropyl-1-(4-nitrophenyl)-1H-imidazole | |
CAS RN |
123320-59-2 |
Source


|
| Record name | 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123320-59-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(1-Methylethyl)-1-(4-nitrophenyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601235725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-2-{4-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1,3-thiazol-2-yl}-3-(3-furyl)-2-propenenitrile](/img/structure/B1312076.png)
![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)
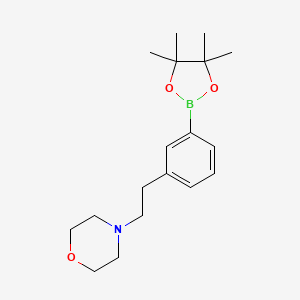
![5-[(Z)-(2,4-dichlorophenyl)methylidene]-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1312086.png)
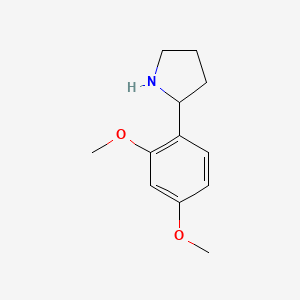
![2-[3-(Trifluoromethyl)phenoxy]ethanamine](/img/structure/B1312088.png)
![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)

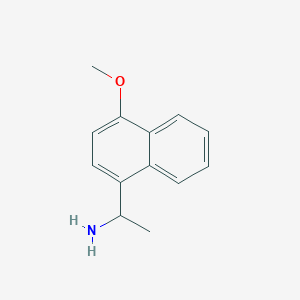

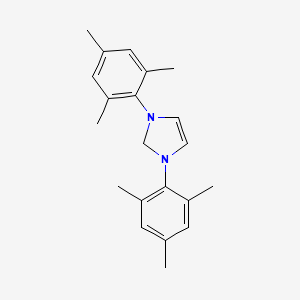
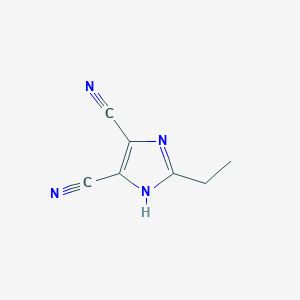
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)